Rocaglamide AL

Description

Properties

IUPAC Name |

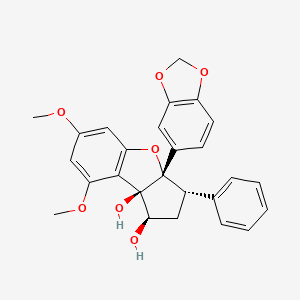

(1R,3S,3aS,8bR)-3a-(1,3-benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-29-17-11-21(30-2)24-22(12-17)33-26(16-8-9-19-20(10-16)32-14-31-19)18(13-23(27)25(24,26)28)15-6-4-3-5-7-15/h3-12,18,23,27-28H,13-14H2,1-2H3/t18-,23+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHNJERYFDKEMS-PWBQRVIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)OC)[C@]3([C@@H](C[C@H]([C@]3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849554 | |

| Record name | (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201212-33-1 | |

| Record name | (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rocaglamide AL mechanism of action in cancer

An In-Depth Technical Guide to the Anticancer Mechanism of Rocaglamide A

Abstract

Rocaglamide A (RocA), a natural product of the flavagline class, has emerged as a potent anticancer agent with a multifaceted mechanism of action.[1] Initially identified for its antileukemic properties, RocA is now understood to be a powerful modulator of fundamental cellular processes that are commonly dysregulated in cancer.[1] This guide provides a detailed technical overview of RocA's core mechanism, focusing on its unique interaction with the translation initiation factor eIF4A, and explores the downstream signaling cascades that contribute to its robust antitumor effects, including cell cycle arrest, apoptosis, and inhibition of metastasis. We further present validated experimental protocols for investigating RocA's activity and discuss its promising therapeutic potential.

The Core Directive: Inhibition of Cap-Dependent Translation

The central mechanism underpinning RocA's anticancer activity is the targeted disruption of protein synthesis at the initiation phase.[2] Unlike many cytotoxic agents that cause widespread cellular damage, RocA exhibits a refined mode of action by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4]

The eIF4A Clamp: A Unique Mode of Action

The eIF4A helicase is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5' UTR) of mRNAs to allow for the scanning and assembly of the ribosomal machinery. Many oncoproteins, such as MYC and various cyclins, are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.

RocA functions as a sophisticated molecular "clamp" rather than a conventional competitive inhibitor.[5][6] It stabilizes the interaction between eIF4A and specific mRNA transcripts, effectively trapping the helicase on the RNA strand.[4][5] This action is highly selective for mRNAs containing polypurine sequences.[5][6]

Structural studies have revealed that RocA wedges itself into a "bi-molecular cavity" formed at the interface of eIF4A and a sharply bent purine-purine dinucleotide on the mRNA.[5][6] This creates a stable ternary complex (eIF4A-RocA-mRNA) that physically obstructs the scanning 43S pre-initiation complex, thereby stalling translation.[4][5] By sequestering eIF4A in these inactive complexes, RocA depletes the pool of available factors, leading to a potent and selective inhibition of the synthesis of key oncogenic proteins.[4]

Cascading Antitumor Effects

The targeted inhibition of oncoprotein synthesis initiates a cascade of downstream cellular events that collectively contribute to RocA's potent anticancer activity.

Cell Cycle Arrest and Checkpoint Activation

A primary consequence of RocA treatment is a robust cell cycle arrest, occurring at both the G1-S and G2/M transitions.[7][8][9] This is mechanistically linked to the depletion of short-lived, critical cell cycle regulators. A key target is the dual-specificity phosphatase Cdc25A, an oncogene that drives cell cycle progression.[2][8] RocA not only inhibits the synthesis of Cdc25A but also promotes its rapid degradation by activating the ATM/ATR-Chk1/Chk2 DNA damage response pathway, even in the absence of direct DNA damage.[2][8] This selective activation of stress pathways in cancer cells highlights a vulnerability that RocA exploits.[8]

Induction of Apoptosis

RocA effectively induces programmed cell death in malignant cells through multiple converging pathways:

-

Inhibition of Anti-Apoptotic Proteins: The translation of key survival proteins, such as the anti-apoptotic Bcl-2 family member Mcl-1, is suppressed.[2]

-

Activation of Stress Kinases: RocA treatment leads to the activation of pro-apoptotic MAP kinases, including p38 and JNK.[2][10]

-

Suppression of Pro-Survival Signaling: The compound inhibits the Ras-CRaf-MEK-ERK signaling pathway, a central driver of cancer cell proliferation and survival.[2][10]

-

Sensitization to Extrinsic Apoptosis: RocA downregulates the expression of cellular FLICE-like-inhibitory protein (c-FLIP), a key inhibitor of caspase-8 activation.[11] This sensitizes cancer cells to apoptosis induced by death ligands like TRAIL, overcoming a common resistance mechanism.[11][12]

Inhibition of Metastasis and Cell Migration

Metastasis is the leading cause of cancer-related mortality.[13][14] RocA demonstrates potent anti-metastatic properties that are functionally distinct from its cytotoxic effects.[13][14] It directly inhibits cancer cell migration and invasion by suppressing the activity of the Rho family of small GTPases—specifically RhoA, Rac1, and Cdc42.[13][14][15] These proteins are master regulators of the actin cytoskeleton, and their inhibition by RocA leads to profound changes in cell morphology, including the loss of protrusions like lamellipodia and filopodia, which are essential for cell movement.[13][14]

Metabolic and Immunomodulatory Reprogramming

RocA's influence extends to cancer cell metabolism and interaction with the immune system.

-

Metabolic Stress: RocA is a potent inhibitor of Heat Shock Factor 1 (HSF1) activation.[3][10] This prevents the expression of heat shock proteins and leads to the upregulation of Thioredoxin-Interacting Protein (TXNIP), a negative regulator of glucose uptake.[2][10] The resulting metabolic stress impairs the proliferation of highly glycolytic cancer cells.[2]

-

Immune Infiltration: Recent studies have revealed that RocA can remodel the tumor microenvironment. It promotes the infiltration of CD4+ and CD8+ T cells into tumors and can synergize with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) to overcome immunotherapy resistance.[16]

Experimental Validation: Protocols and Data

The characterization of RocA's mechanism of action relies on a suite of well-established biochemical and cell-based assays.

Data Presentation: Potency Across Cancer Cell Lines

RocA exhibits potent growth-inhibitory activity at low nanomolar concentrations across a wide range of cancer types.

| Cell Line | Cancer Type | Reported IC₅₀ (approx.) | Reference |

| Jurkat | T-cell Leukemia | ~1-10 nM | [3][8] |

| A549 | Lung Cancer | ~5-50 nM | [3] |

| MDA-MB-231 | Breast Cancer | ~10-50 nM | [3][13] |

| HepG2 | Hepatocellular Carcinoma | ~10-100 nM | [3][11] |

| MPNST Cells | Sarcoma | ~5-20 nM | [9][17] |

| Osteosarcoma Cells | Bone Sarcoma | ~10-30 nM | [18] |

Note: IC₅₀ values can vary based on assay conditions and duration of exposure.

Experimental Protocol: Polysome Profiling

This technique provides a global snapshot of translational activity within a cell and is crucial for demonstrating RocA's effect on translation initiation.

Objective: To separate mRNAs based on the number of associated ribosomes and visualize the inhibitory effect of RocA on translation initiation.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., HeLa or Jurkat) to 70-80% confluency. Treat one group with RocA (e.g., 100 nM) and a control group with DMSO for 2-4 hours. Add cycloheximide (100 µg/mL) for the final 5 minutes of incubation to "freeze" ribosomes on the mRNA.

-

Cell Lysis: Harvest and wash cells in ice-cold PBS containing cycloheximide. Lyse cells in a hypotonic lysis buffer (e.g., containing Tris-HCl, KCl, MgCl₂, Triton X-100, DTT, and RNase inhibitors) on ice.

-

Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in a suitable buffer (e.g., Tris-HCl, KCl, MgCl₂) using a gradient maker.

-

Centrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

-

Fractionation and Analysis: Puncture the bottom of the centrifuge tube and collect fractions while continuously monitoring UV absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

-

Interpretation: In control cells, a large portion of the absorbance will be in the heavy polysome fractions. Following RocA treatment, a significant shift is expected from the polysome fractions to the 80S monosome peak, indicating a block in translation initiation.

Sources

- 1. Rocaglamide - Wikipedia [en.wikipedia.org]

- 2. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Rocaglamide breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Rocaglamide promotes infiltration and differentiation of T cells and coordinates with PD-1 inhibitor to overcome checkpoint resistance in multiple tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Source of Rocaglamide A

Abstract

Rocaglamide A is a complex cyclopenta[b]benzofuran natural product that has garnered significant attention from the scientific community for its potent biological activities, including anticancer, insecticidal, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the natural source of Rocaglamide A, its biosynthesis within the host organism, a detailed protocol for its extraction and isolation, and an exploration of its significant biological functions. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and oncology.

Introduction to Rocaglamide A

Rocaglamide A is the eponymous member of a class of natural products known as rocaglamides or flavaglines.[4][5] First isolated in 1982 by King et al. from Aglaia elliptifolia, it is characterized by a unique and complex 1H-2,3,3a,8b-tetrahydrocyclopenta[b]benzofuran core structure.[4][6] The absolute stereochemistry of Rocaglamide A has been determined as (1R,2R,3S,3aR,8bS).[1] Rocaglamides are secondary metabolites exclusively found in plants of the genus Aglaia (family Meliaceae), making this genus the sole natural source of these valuable compounds.[1][7] The significant interest in Rocaglamide A and its derivatives stems from their potent biological activities, particularly their profound cytostatic and cytotoxic effects against a wide range of human cancer cell lines, often at nanomolar concentrations.[2][7]

The Genus Aglaia: The Exclusive Natural Source

The genus Aglaia is the largest in the Meliaceae family, comprising over 120 species. These plants are primarily distributed throughout the tropical and subtropical rainforests of Southeast Asia and the Pacific region.[6][8] To date, more than one hundred naturally occurring rocaglamide-type compounds have been isolated from over 30 Aglaia species.[1] The presence of rocaglamides is considered a major chemotaxonomic characteristic of this genus.[8]

Notable Aglaia Species Producing Rocaglamide A and Derivatives

Several species of Aglaia have been extensively studied for their rocaglamide content. The following table summarizes some of the key species and the rocaglamide derivatives they produce.

| Aglaia Species | Plant Part | Isolated Rocaglamide Derivatives | Reference |

| Aglaia elliptifolia | Roots and Stems | Rocaglamide A | [4][6] |

| Aglaia odorata | Twigs and Leaves | Rocaglamide A, Desmethylrocaglamide, Methyl Rocaglate, Rocaglaol | [4][9] |

| Aglaia duperreana | Not specified | Rocaglamide A | [4] |

| Aglaia formosana | Not specified | Rocaglamide A | [4] |

| Aglaia edulis | Bark | Aglaroxin A 1-O-acetate, 3′-methoxyaglaroxin A 1-O-acetate | [8][10] |

| Aglaia roxburghiana | Stem Bark | Aglaroxins A, B, and F | [1] |

| Aglaia foveolata | Leaves and Stem Bark | Cyclofloveoglin | [1] |

| Aglaia spectabilis | Not specified | Methylrocaglate, C-3' hydroxylmethylrocaglate | [11][12] |

Biosynthesis of Rocaglamide A

While the complete enzymatic pathway for rocaglamide biosynthesis has not been fully elucidated, a chemically plausible pathway has been proposed based on the co-occurrence of related structures and biomimetic synthesis studies.[7] The biosynthesis is believed to originate from two primary precursors: a 3-hydroxyflavone derivative and a cinnamic acid amide derivative.[7]

The key proposed steps are:

-

Formation of a Flavonoid Precursor: A flavonoid, specifically a 3-hydroxyflavone derivative, serves as one of the foundational molecules.

-

Formation of a Cinnamic Acid Amide Precursor: A cinnamic acid amide derivative acts as the second key building block.

-

Cycloaddition Reaction: A crucial step involves the cycloaddition of the cinnamic acid amide to the 3-hydroxyflavone. This reaction is thought to form the core heterocyclic structure.

-

Skeletal Rearrangement: Following the initial cycloaddition, a skeletal rearrangement is proposed to occur, leading to the formation of the characteristic cyclopenta[b]benzofuran core of the rocaglamides.

This postulated pathway provides a logical explanation for the structural diversity of rocaglamides and the co-occurrence of structurally related compounds like aglains within the same plant species.[7]

Caption: Postulated biosynthetic pathway of Rocaglamide A.

Extraction and Isolation Protocol

The extraction and isolation of Rocaglamide A from Aglaia species is a multi-step process involving solvent extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported in the literature.

Step-by-Step Methodology

-

Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., leaves, stems, bark) of a known Rocaglamide A-producing Aglaia species.

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Rationale: To extract a broad range of secondary metabolites, including rocaglamides, from the plant matrix. A sequential extraction with solvents of increasing polarity is often employed.

-

Procedure:

-

Macerate the powdered plant material with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents.

-

Filter and discard the hexane extract.

-

Subsequently, extract the plant residue with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, as rocaglamides are known to be soluble in these solvents. This step is critical for the selective extraction of the target compounds.

-

Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Combine the dichloromethane or ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

-

Chromatographic Purification:

-

Rationale: To separate Rocaglamide A from other co-extracted compounds in the crude extract. A combination of different chromatographic techniques is typically required to achieve high purity.

-

Procedure:

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography over silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Pool the fractions containing rocaglamides (as identified by TLC) and further purify them using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol). This step helps in removing pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This will yield highly pure Rocaglamide A.

-

-

-

Structure Elucidation and Characterization:

-

Confirm the identity and purity of the isolated Rocaglamide A using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with reported data.

-

Caption: Experimental workflow for the extraction and isolation of Rocaglamide A.

Biological Activities and Mechanism of Action

Rocaglamide A exhibits a remarkable spectrum of biological activities, making it a highly sought-after molecule for drug discovery and development.

-

Anticancer Activity: This is the most extensively studied activity of Rocaglamide A. It displays potent cytotoxicity against numerous cancer cell lines, including leukemia, lymphoma, and various solid tumors.[4][13] The primary mechanism of its antitumor activity is the inhibition of protein synthesis.[4] Rocaglamide A binds to the eukaryotic translation initiation factor eIF4A, a DEAD-box RNA helicase, and clamps it onto polypurine sequences in messenger RNAs (mRNAs).[14] This action stalls the scanning ribosome, thereby repressing the translation of specific mRNAs, many of which encode for proteins crucial for cancer cell proliferation and survival.[14]

-

Insecticidal Activity: Extracts from Aglaia species have been traditionally used as natural insecticides, and this activity is largely attributed to the presence of rocaglamides.[2][4]

-

Anti-inflammatory Activity: Rocaglamide A has been shown to be a potent inhibitor of NF-κB activation in T-cells, which is a key pathway in the inflammatory response.[3][13]

-

Antiviral and Antifungal Activities: Several studies have also reported antiviral and antifungal properties of rocaglamides.[1]

Conclusion

Rocaglamide A, a structurally complex and biologically potent natural product, is exclusively sourced from plants of the genus Aglaia. Its unique mode of action as a protein synthesis inhibitor makes it a promising lead compound for the development of novel anticancer therapeutics. The detailed understanding of its natural source, biosynthesis, and efficient extraction and isolation are crucial for advancing research and unlocking the full therapeutic potential of this remarkable molecule. This guide provides a foundational framework for researchers and professionals engaged in the exploration and utilization of Rocaglamide A and its derivatives.

References

-

Ebada, S. S., Lajkiewicz, N., Porco, J. A., Li-Weber, M., & Proksch, P. (2011). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). Progress in the chemistry of organic natural products, 94, 1–58. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 331783, Rocaglamide. [Link]

-

Iwasaki, S., Iwasaki, W., Takahashi, M., Sakamoto, A., Watanabe, C., Shichino, Y., Floor, S. N., & Ingolia, N. T. (2019). The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. Molecular cell, 73(4), 738–748.e10. [Link]

-

Wikipedia contributors. (2023, December 11). Rocaglamide. In Wikipedia, The Free Encyclopedia. [Link]

-

Proksch, P., Edrada, R. A., Ebel, R., Bohnenstengel, F. I., & Wray, V. (2001). Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species (Meliaceae). Current Organic Chemistry, 5(9), 923-938. [Link]

-

Li-Weber, M. (2015). Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines). Cancer letters, 357(2), 317–326. [Link]

-

Pan, L., Acuña, U. M., Li, J., Jena, N., Ninh, T. N., Pannell, C. M., Chai, H., Fuchs, J. R., & Kinghorn, A. D. (2014). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Natural product reports, 31(7), 924–939. [Link]

-

Agarwal, G., Carcache de Blanco, E. J., & Kinghorn, A. D. (2021). Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species. Planta medica, 87(10-11), 786–801. [Link]

-

ResearchGate. (n.d.). Rocaglamide derivatives isolated from Aglaia species. [Link]

-

ResearchGate. (n.d.). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species | Request PDF. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4132, Rocaglamide J. [Link]

-

German Cancer Research Center. (2014, July 4). Plant compound protects healthy cells from chemotherapy drugs. [Link]

-

ResearchGate. (n.d.). Cytotoxic Flavaglines and Bisamides from Aglaia edulis. [Link]

-

Cencic, R., Carrier, M., Galicia-Vázquez, G., Bordeleau, M. E., Sukarieh, R., Bourdeau, A., Brem, B., Teodoro, J. G., Greger, H., & Pelletier, J. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PloS one, 4(4), e5223. [Link]

-

Grokipedia. (n.d.). Aglaia edulis. [Link]

-

Rodrigo, C. M., Cencic, R., Roche, S. P., Pelletier, J., & Porco, J. A., Jr (2012). Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. Journal of medicinal chemistry, 55(1), 558–562. [Link]

-

Rodrigo, C. M., Cencic, R., Roche, S. P., Pelletier, J., & Porco, J. A. (2012). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry, 55(1), 558-562. [Link]

-

Rodrigo, C. M., Cencic, R., Roche, S. P., Pelletier, J., & Porco, J. A., Jr (2012). Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies. Journal of medicinal chemistry, 55(1), 558–562. [Link]

-

OpenBU. (n.d.). Synthesis of again natural products and synthetic rocaglate derivatives. [Link]

-

Greger, H., Pacher, T., Bacher, M., Hofer, O., & Vajrodaya, S. (2001). Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae). Phytochemical analysis : PCA, 12(5), 317–324. [Link]

-

Rodrigo, C. M., Mans, D. M., Greene, D., & Porco, J. A., Jr (2011). Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation. The Journal of organic chemistry, 76(8), 2746–2759. [Link]

-

Purdue University. (n.d.). Chemical Synthesis and Biological Studies of the Rocaglates and Derivatives. [Link]

-

ResearchGate. (n.d.). Insecticidal rocaglamide derivatives from Aglaia spectabilis (Meliaceae) | Request PDF. [Link]

Sources

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rocaglamide - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rocaglamide J | C28H28O8 | CID 4132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Rocaglamide A from Aglaia Species

Introduction: The Genus Aglaia and the Rise of the Rocaglamides

The genus Aglaia, belonging to the Meliaceae family, encompasses over 120 species of trees and shrubs predominantly found in the tropical and subtropical rainforests of Southeast Asia and the Pacific region.[1] Traditionally, various parts of these plants have been utilized in folk medicine for treating a range of ailments including fever, inflammation, diarrhea, and even injuries.[2][3] Beyond their medicinal uses, Aglaia species are also known for their insecticidal properties, a characteristic that hinted at the presence of potent bioactive secondary metabolites.[2][4]

Phytochemical investigations into this genus have unveiled a unique class of natural products known as rocaglamides, or flavaglines.[5][6] These compounds, characterized by a distinctive cyclopenta[b]benzofuran skeleton, are exclusive to the Aglaia genus, making them a significant chemotaxonomic marker.[1][6] The scientific journey into the world of rocaglamides began in earnest with the discovery of the parent compound, Rocaglamide A, a molecule that has since captivated the attention of chemists and biologists alike due to its profound biological activities.[2][4]

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Rocaglamide A from Aglaia species. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation into this promising class of natural products.

Part 1: The Seminal Discovery of Rocaglamide A

The story of Rocaglamide A begins in 1982 with the work of King and colleagues, who were investigating the antileukemic properties of extracts from Aglaia elliptifolia (also known as Aglaia rimosa).[2][5][7] Their bioassay-guided fractionation of the plant material led to the isolation of a novel compound with significant in vivo activity against P388 lymphocytic leukemia.[7][8] This compound was named Rocaglamide.[5] The structural elucidation of this complex molecule was a landmark achievement, accomplished through single-crystal X-ray analysis, which revealed its unique 1H-cyclopenta[b]benzofuran core.[2][9] The absolute stereochemistry of Rocaglamide A was later unambiguously determined to be (1R,2R,3S,3aR,8bS) through enantioselective synthesis by Trost et al. in 1990.[2][5]

Since this initial discovery, over a hundred naturally occurring rocaglamide derivatives have been isolated from more than 30 Aglaia species, highlighting the rich chemical diversity within this genus.[1][2]

Part 2: A Step-by-Step Guide to the Isolation and Purification of Rocaglamide A

The isolation of Rocaglamide A from Aglaia species is a multi-step process that requires careful selection of solvents and chromatographic techniques to achieve high purity. The following protocol is a synthesized methodology based on established procedures, with explanations for each critical step.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation:

-

Action: Collect fresh leaves, stems, or roots of a known Rocaglamide A-producing Aglaia species (e.g., A. elliptifolia, A. odorata).[2][4]

-

Rationale: The choice of plant part can influence the yield of Rocaglamide A. Thoroughly wash the plant material to remove contaminants and then air-dry it in the shade to prevent the degradation of thermolabile compounds.

-

Procedure: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.[10]

-

-

Initial Solvent Extraction:

-

Action: Macerate the powdered plant material in a polar solvent such as 95% ethanol or methanol at room temperature.[10]

-

Rationale: Polar solvents are effective at extracting a broad range of secondary metabolites, including the moderately polar rocaglamides. Maceration at room temperature is a gentle extraction method that minimizes the risk of compound degradation.

-

Procedure: Use a solvent-to-solid ratio of approximately 10:1 (v/w) and allow the extraction to proceed for 24-72 hours with occasional agitation.[10] Filter the extract and repeat the process multiple times to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Action: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity.

-

Rationale: This step separates the complex crude extract into fractions with different polarities, thereby enriching the fraction containing Rocaglamide A.

-

Procedure:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

First, partition against a nonpolar solvent like n-hexane to remove lipids, waxes, and other nonpolar compounds.[10] Discard the n-hexane layer.

-

Next, partition the remaining aqueous methanol layer against a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.[10] Rocaglamide A will preferentially partition into this layer.

-

Collect the ethyl acetate/dichloromethane fraction, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the enriched Rocaglamide A fraction.

-

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Action: Subject the enriched fraction to column chromatography using silica gel as the stationary phase.

-

Rationale: Silica gel is a polar adsorbent that separates compounds based on their polarity. This is a crucial step for the initial purification of Rocaglamide A from other compounds in the enriched fraction.

-

Procedure:

-

Pack a glass column with silica gel (60-120 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

-

Adsorb the concentrated enriched fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.[10]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light or by staining.

-

Combine the fractions containing the compound of interest (Rocaglamide A) and concentrate them.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Action: For final purification to obtain high-purity Rocaglamide A, employ preparative or semi-preparative HPLC.

-

Rationale: HPLC offers high resolution and is the gold standard for isolating pure compounds from complex mixtures.

-

Procedure:

-

Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a gradient elution.

-

Inject the partially purified sample from the column chromatography step.

-

Monitor the elution profile using a UV detector at a wavelength where Rocaglamide A has significant absorbance.

-

Collect the peak corresponding to Rocaglamide A and concentrate the solvent to obtain the pure compound.

-

-

Figure 1: A generalized workflow for the isolation and purification of Rocaglamide A.

Part 3: Structural Elucidation and Spectroscopic Characterization

The definitive identification of Rocaglamide A relies on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum of Rocaglamide A provides crucial information about its molecular weight and elemental composition. Under electron ionization (EI) conditions, rocaglamides often exhibit characteristic fragmentation patterns, which can aid in their identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural elucidation of Rocaglamide A.[2] The ¹H NMR spectrum shows characteristic signals for aromatic protons and methoxy groups.[2] The complex stereochemistry of the cyclopenta[b]benzofuran core can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.

-

Circular Dichroism (CD) Spectroscopy: The CD spectrum of rocaglamides is dominated by the stereochemistry of the cyclopenta[b]tetrahydrobenzofuran backbone and shows a characteristic negative Cotton effect, which can be used to determine the absolute configuration by comparison with known analogues.[2]

Part 4: Mechanism of Action: A Molecular Clamp on Protein Synthesis

The potent biological activities of Rocaglamide A stem from its unique mechanism of action. It is a highly specific inhibitor of protein synthesis, targeting the eukaryotic translation initiation factor 4A (eIF4A).[5][11] eIF4A is an ATP-dependent RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a critical step for ribosome scanning and translation initiation.

Rocaglamide A does not act as a conventional competitive or non-competitive inhibitor. Instead, it functions as a molecular clamp, stabilizing the interaction between eIF4A and polypurine sequences within the mRNA.[11][12] This clamping action effectively sequesters eIF4A on the mRNA, preventing it from participating in further rounds of translation initiation and thereby leading to a global shutdown of protein synthesis.[11][12] This mechanism is particularly detrimental to cancer cells, which are often highly dependent on the continuous synthesis of proteins for their rapid proliferation and survival.[1][13]

Figure 2: The mechanism of action of Rocaglamide A as a molecular clamp on eIF4A.

Part 5: A Spectrum of Biological Activities

The unique mechanism of action of Rocaglamide A translates into a broad range of potent biological activities, making it a highly attractive lead compound for drug development.

Anticancer Activity

Rocaglamide A exhibits potent antiproliferative and cytotoxic effects against a wide array of human cancer cell lines, often at nanomolar concentrations.[1][6] Its ability to inhibit protein synthesis preferentially affects cancer cells, which are often in a state of heightened translational activity. Beyond its general cytotoxic effects, Rocaglamide A has been shown to:

-

Induce apoptosis: It can trigger programmed cell death in cancer cells.[14]

-

Inhibit cell migration and invasion: Rocaglamide A has been demonstrated to inhibit the migration and invasion of cancer cells, crucial steps in metastasis.[14][15]

-

Arrest the cell cycle: It can block the progression of cancer cells through the cell cycle, specifically at the G1-S phase transition.[16][17]

-

Inhibit NF-κB activation: Rocaglamide A can suppress the activation of the transcription factor NF-κB, which is involved in inflammation and cancer progression.[3]

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Various | Leukemia | Varies | [5] |

| Panc-1 | Pancreatic Cancer | ~80 | [18] |

| NCI-H187 | Small Cell Lung Cancer | Varies | [1] |

Table 1: Examples of the anticancer activity of Rocaglamide A.

Antiviral Activity

Recent studies have highlighted the potential of Rocaglamide A and its derivatives as broad-spectrum antiviral agents, particularly against RNA viruses.[19][20][21] By targeting the host-cell factor eIF4A, rocaglamides can inhibit the replication of a wide range of viruses that depend on the host's translational machinery. This host-targeted approach also reduces the likelihood of the virus developing resistance.[20][21] Promising antiviral activity has been reported against:

-

Hepatitis E Virus (HEV)[22]

-

Coronaviruses (including SARS-CoV-2 and MERS-CoV)[20]

-

Chikungunya Virus (CHIKV)[22]

| Virus | Cell Line | EC₅₀ (nM) | Reference |

| HCoV-229E | MRC-5 | 3.9 (for Zotatifin, a rocaglate) | [20] |

| MERS-CoV | MRC-5 | 4.3 (for Zotatifin, a rocaglate) | [20] |

| SARS-CoV-2 | Vero E6 | 41.6 (for Zotatifin, a rocaglate) | [20] |

Table 2: Examples of the antiviral activity of rocaglates.

Insecticidal Activity

The initial discovery of the bioactivity of Aglaia species was linked to their insecticidal properties, and Rocaglamide A is a potent insecticide.[2][23] This activity is also attributed to the inhibition of protein synthesis in insects.

Conclusion and Future Perspectives

The discovery of Rocaglamide A from Aglaia species has opened up a fascinating area of natural product chemistry and drug discovery. Its unique chemical structure and potent, specific mechanism of action make it a highly valuable molecular probe and a promising scaffold for the development of new anticancer and antiviral therapies. The detailed methodologies and insights provided in this guide are intended to facilitate further research into this remarkable class of compounds, with the ultimate goal of translating the therapeutic potential of rocaglamides into clinical applications. The journey from a traditional medicinal plant to a potential modern therapeutic is a testament to the power of natural product research.

References

-

Ebada, S. S., Lajkiewicz, N., Porco, J. A., Jr, Li-Weber, M., & Proksch, P. (2011). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). PubMed Central. [Link]

-

Kinghorn, A. D., Pan, L., Fletcher, J. N., & Chai, H. (2011). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. PubMed Central. [Link]

-

Wikipedia. (n.d.). Rocaglamide. Wikipedia. [Link]

-

Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA. PubMed. [Link]

-

Probst, L., et al. (2016). The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration. PubMed Central. [Link]

-

Neumann, J., et al. (2014). The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. PubMed. [Link]

-

ResearchGate. (2019). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA | Request PDF. ResearchGate. [Link]

-

Oncotarget. (2016). The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration. Oncotarget. [Link]

-

Sci-Hub. (2013). The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Sci-Hub. [Link]

-

Zhu, J., et al. (2017). Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells. PubMed Central. [Link]

-

ACS Publications. (2021). Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (2014). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. National Institutes of Health. [Link]

-

ResearchGate. (2001). Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species (Meliaceae). ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Rocaglamide. PubChem. [Link]

-

SpringerLink. (2018). Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae). SpringerLink. [Link]

-

Royal Society of Chemistry. (2020). Rocaglamide and silvestrol: a long story from anti-tumor to anti-coronavirus compounds. Natural Product Reports. [Link]

-

ACS Publications. (2014). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry. [Link]

-

PubMed Central. (2018). Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae). PubMed Central. [Link]

-

National Institutes of Health. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. National Institutes of Health. [Link]

-

PubMed. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. PubMed. [Link]

-

ResearchGate. (2014). Evidence for a Functionally Relevant Rocaglamide Binding Site on the eIF4A-RNA Complex | Request PDF. ResearchGate. [Link]

-

PubMed Central. (2018). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA. PubMed Central. [Link]

-

Royal Society of Chemistry. (1982). X-Ray crystal structure of rocaglamide, a novel antileulemic 1H-cyclopenta[b]benzofuran from Aglaia elliptifolia. Journal of the Chemical Society, Chemical Communications. [Link]

-

PubMed. (2001). Rocaglamides, glycosides, and putrescine bisamides from Aglaia dasyclada. PubMed. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) | Request PDF. ResearchGate. [Link]

Sources

- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rocaglamide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray crystal structure of rocaglamide, a novel antileulemic 1H-cyclopenta[b]benzofuran from Aglaia elliptifolia - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sci-Hub: are you are robot? [sci-hub.box]

- 18. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rocaglamide and silvestrol: a long story from anti-tumor to anti-coronavirus compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 20. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Rocaglamide AL

Introduction: The Therapeutic Promise of a Natural Scaffold

Rocaglamide AL, a member of the flavagline family of natural products isolated from plants of the Aglaia genus, has emerged as a compelling scaffold in oncology and virology research.[1][2] Its potent anticancer, anti-inflammatory, and insecticidal activities stem from a unique mechanism of action: the inhibition of protein synthesis.[1][3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of this compound, dissecting its molecular architecture to understand how specific structural features govern its potent biological effects. For researchers in drug discovery and development, a granular understanding of this compound's SAR is paramount for the rational design of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Core Mechanism of Action: Clamping the Ribosome's "Unwinder"

The primary molecular target of this compound is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[4] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of messenger RNAs (mRNAs), a crucial step for ribosome recruitment and the initiation of translation.[4][5]

This compound does not act as a conventional competitive inhibitor. Instead, it functions as a molecular "clamp," stabilizing the interaction between eIF4A and specific polypurine sequences within the mRNA.[5][6] This clamping action effectively stalls the scanning ribosome, preventing it from reaching the start codon and thereby inhibiting the translation of a subset of mRNAs, many of which encode for proteins crucial for cancer cell proliferation and survival, such as cyclins and oncogenes.[5][7] The crystal structure of the human eIF4A1 in complex with an ATP analog, Rocaglamide A, and a polypurine RNA reveals that the drug targets a "bi-molecular cavity" formed by both the protein and the RNA.[5][6]

While eIF4A is the primary target, some studies suggest that rocaglamides may also interact with other proteins, such as prohibitins (PHB1 and PHB2), which could contribute to their pleiotropic biological effects.[4][8]

Signaling Pathway Overview

The inhibitory action of this compound on eIF4A triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound's mechanism of action.

Dissecting the this compound Scaffold: A Structure-Activity Relationship Analysis

The potent biological activity of this compound is intricately linked to its rigid cyclopenta[b]benzofuran core and the specific nature and stereochemistry of its substituents. SAR studies, conducted through the synthesis and biological evaluation of numerous analogs, have illuminated the critical contributions of different parts of the molecule.[2][9][10]

The Indispensable Core: Cyclopenta[b]benzofuran

The tricyclic cyclopenta[b]benzofuran core is the foundational element for the activity of rocaglamides.[10] Analogs where the central furan ring is replaced by a pyran ring, as seen in the related aglain derivatives, exhibit a significant loss of activity.[10] This underscores the importance of the specific geometry and electronic properties conferred by the furan ring system for effective binding to the eIF4A-RNA complex.

Key Substituent Effects on Biological Activity

The following table summarizes the impact of modifications at key positions of the this compound scaffold on its antiproliferative activity.

| Position | Modification | Effect on Activity | Reference(s) |

| C-1 | Acetylation of the hydroxyl group | Diminished activity | [10] |

| Oxidation to a formyl group | Dramatic decrease in activity | [2][11] | |

| C-2 | Bulky aminoacyl substituents | Diminished activity | [10] |

| Amide, ester, or carboxylic acid | Improved cytotoxicity | [2] | |

| C-3' (Ring B) | Hydroxyl or methoxy group insertion | Diminished activity | [10] |

| C-4' (Ring B) | Replacement of methoxy with an electron-withdrawing group | Increased cytotoxicity | [2] |

| Replacement of methoxy with methyl or hydrogen | Decreased cytotoxicity | [2] |

Causality Behind the Observations:

-

C-1 Position: Modifications to the C-1 hydroxyl group, such as acetylation, likely disrupt a crucial hydrogen bonding interaction within the binding pocket.[10] The dramatic loss of activity upon oxidation to a formyl group suggests this position is highly sensitive to both steric and electronic changes.[2][11]

-

C-2 Position: While some substitutions like amides and esters can enhance cytotoxicity, bulky groups are detrimental.[2][10] This indicates that the C-2 position is sterically constrained within the binding site. The nature of the substituent at C-2 can also influence the molecule's susceptibility to efflux pumps like P-glycoprotein, impacting its intracellular concentration.[2]

-

Aromatic Ring B (C-3' and C-4' Positions): The electronic properties of the C-4' substituent on the phenyl ring are critical. Electron-withdrawing groups enhance activity, while electron-donating or neutral groups reduce it.[2] This suggests that the electronic nature of this ring plays a key role in the interaction with the target, possibly through pi-stacking or electrostatic interactions within the biomolecular cavity formed by eIF4A and RNA.[5][6] Modifications at the C-3' position generally lead to a decrease in activity, indicating a preference for an unsubstituted meta position.[10]

Experimental Protocols for SAR Evaluation

The elucidation of this compound's SAR relies on robust and reproducible bioassays. The following are standard, detailed protocols for assessing the antiproliferative activity of novel analogs.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MONO-MAC-6, MEL-JUSO)[10]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for SAR Analysis

The following diagram illustrates a typical workflow for the structure-activity relationship analysis of novel this compound analogs.

Caption: A typical workflow for SAR studies of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound is a testament to the intricate interplay between molecular architecture and biological function. The cyclopenta[b]benzofuran core is sacrosanct, while modifications at the C-1, C-2, and C-4' positions offer avenues for modulating potency and drug-like properties. A thorough understanding of these SAR principles is crucial for the continued development of rocaglamides as potential therapeutic agents. Future research should focus on synthesizing analogs with improved metabolic stability and reduced off-target effects, guided by the foundational SAR knowledge outlined in this guide. The unique clamping mechanism of this compound on eIF4A presents a promising strategy for targeting cancers that are dependent on the translation of specific oncogenes, paving the way for a new generation of precision medicines.

References

-

Rodrigo, C. M., Cencic, R., Roche, S. P., Pelletier, J., & Porco, J. A., Jr. (2011). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry, 54(24), 8494–8507. [Link][9][12]

-

National Center for Biotechnology Information. (n.d.). Rocaglamide. PubChem Compound Database. Retrieved from [Link][8]

-

Scilit. (n.d.). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Retrieved from [Link][13]

-

Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA. Molecular Cell, 73(4), 738–748.e9. [Link][5][6]

-

Sadlish, H., et al. (2013). Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex. ACS Chemical Biology, 8(7), 1519–1527. [Link][4][14]

-

Bohnenstengel, F. I., et al. (1999). Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae). Zeitschrift für Naturforschung C, 54(1-2), 55–60. [Link][10]

-

Rodrigo, C. M., Cencic, R., Roche, S. P., Pelletier, J., & Porco, J. A., Jr. (2011). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Journal of Medicinal Chemistry, 54(24), 8494–8507. [Link][12]

-

ResearchGate. (n.d.). Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies. Retrieved from [Link][15]

-

Sadlish, H., et al. (2013). Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex. ACS Chemical Biology, 8(7), 1519–1527. [Link][14]

-

Ebada, S. S., Lajkiewicz, N., Porco, J. A., Jr, Li-Weber, M., & Proksch, P. (2011). Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). Progress in the chemistry of organic natural products, 94, 1–59. [Link][2]

-

Ebada, S. S., Lajkiewicz, N., Porco, J. A., Jr, Li-Weber, M., & Proksch, P. (2011). Chemistry and biology of rocaglamides (= flavaglines) and related derivatives from Aglaia species (Meliaceae). Progress in the chemistry of organic natural products, 94, 1-59. [Link][16]

-

Hall, R. G., et al. (2017). Investigating the Structure-Activity Relationship of the Insecticidal Natural Product Rocaglamide. Chimia, 71(12), 845–850. [Link][17]

-

Iwasaki, S., et al. (2019). The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA. Molecular Cell, 73(4), 738–748.e9. [Link][6]

-

ResearchGate. (n.d.). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Retrieved from [Link][18]

-

ResearchGate. (n.d.). Evidence for a Functionally Relevant Rocaglamide Binding Site on the eIF4A-RNA Complex. Retrieved from [Link][19]

-

King, M. L., et al. (2014). Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species. Natural product reports, 31(5), 642–661. [Link][11]

-

Chen, L., et al. (2021). Exploring the targeting spectrum of rocaglates among eIF4A homologs. RNA, 27(11), 1395–1405. [Link][20]

-

ResearchGate. (n.d.). Structure Activity Relationships of Antiproliferative Rocaglamide Derivatives from Aglaia Species (Meliaceae). Retrieved from [Link][21]

-

Wang, Z., et al. (2022). Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells. ACS Central Science, 8(9), 1269–1279. [Link][22]

-

Li-Weber, M. (2015). Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines). International journal of cancer, 137(8), 1791–1799. [Link][3]

-

Kim, S. Y., et al. (2014). Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation. Molecular medicine reports, 10(6), 2935–2940. [Link][23]

-

Mo, W., et al. (2019). Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Oncotarget, 10(66), 7065–7078. [Link][24]

-

Iwasaki, S., & Floor, S. N. (2022). New Rocaglate Derivatives Tip the Scale against Brain Tumors. ACS Central Science, 8(9), 1215–1217. [Link][25]

-

ResearchGate. (n.d.). Rocaglamides Used for Identification of Potential Cellular Targets. Retrieved from [Link][26]

-

Baum, C., et al. (2016). The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration. Oncotarget, 7(35), 56931–56944. [Link][27]

Sources

- 1. Rocaglamide - Wikipedia [en.wikipedia.org]

- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. Evidence for a functionally relevant rocaglamide binding site on the eIF4A-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigating the Structure-Activity Relationship of the Insecticidal Natural Product Rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Rocaglate Derivatives Tip the Scale against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. oncotarget.com [oncotarget.com]

Rocaglamide AL's role in inhibiting translation initiation

<An In-Depth Technical Guide to the Mechanism and Application of Rocaglamide A as an Inhibitor of Translation Initiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of protein synthesis is a burgeoning frontier in therapeutic development, particularly in oncology. Dysregulation of translation initiation is a hallmark of many cancers, making the molecular machinery governing this process a prime target for intervention. Rocaglamide A (RocA), a natural product belonging to the flavagline class, has emerged as a potent and highly specific inhibitor of the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation complex. This guide provides a comprehensive technical overview of RocA's unique mechanism of action, detailing how it converts eIF4A into a sequence-selective translational repressor. We will explore the core concept of the RocA-eIF4A-mRNA molecular clamp, discuss the experimental methodologies used to validate this mechanism, and present the basis for its selective activity against mRNAs harboring polypurine sequences in their 5' untranslated regions (UTRs). This document is intended to serve as a foundational resource for researchers investigating translation control and for professionals in drug development exploring the therapeutic potential of eIF4A inhibition.

Introduction: Targeting Translation Initiation in Disease

Cap-dependent translation initiation is the rate-limiting step in protein synthesis for the majority of eukaryotic mRNAs. It is a complex, multi-step process orchestrated by a suite of eukaryotic initiation factors (eIFs). A key player in this pathway is the eIF4F complex, which comprises the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the ATP-dependent RNA helicase eIF4A.[1][2] The helicase activity of eIF4A is essential for unwinding the secondary structures within the 5' UTR of mRNAs, thereby facilitating the scanning of the 43S preinitiation complex (PIC) to locate the start codon.[1][2]

Many oncogenic transcripts, which encode proteins crucial for cancer cell proliferation and survival, possess long and highly structured 5' UTRs.[1][2] Consequently, their efficient translation is heavily dependent on eIF4A activity. This dependency presents a therapeutic window, as cancer cells are often more sensitive to eIF4A inhibition than their normal counterparts. Rocaglamide A (RocA), a natural product first isolated from plants of the Aglaia genus, has been identified as a highly potent inhibitor of eIF4A, exhibiting anticancer properties in various models.[3][4][5]

The Core Mechanism: An ATP-Independent Molecular Clamp

Unlike conventional enzyme inhibitors that block the active site, RocA employs a sophisticated and unique mechanism. It functions as a "molecular glue," stabilizing a specific conformation of eIF4A on certain mRNA sequences.[6][7][8][9]

Key Mechanistic Features:

-

Target Engagement: RocA directly binds to eIF4A, the prototypical DEAD-box helicase.[7][10] This interaction is significantly enhanced in the presence of RNA.

-

Sequence Selectivity: The inhibitory action of RocA is highly selective for mRNAs containing polypurine sequences (repeats of A and G nucleotides) within their 5' UTRs.[6][7][8][10] RocA does not effectively inhibit translation of mRNAs lacking these motifs.

-

Formation of a Ternary Complex: RocA induces the formation of a stable, translationally incompetent ternary complex consisting of RocA, eIF4A, and a polypurine RNA sequence.[6][7][8][9] This "clamping" effect occurs in an ATP-independent manner, which is a stark contrast to the normal ATP-dependent RNA binding and release cycle of eIF4A.[7][10][11]

-

Inhibition of Ribosome Scanning: The RocA-induced clamp on the 5' UTR acts as a physical barrier, sterically hindering the processive scanning of the 43S PIC along the mRNA.[7][10] This blockage prevents the ribosome from reaching the authentic start codon, thereby repressing protein synthesis from the targeted transcript.[7][10][11]

This mechanism effectively converts eIF4A from a general translation factor into a sequence-specific repressor.[3][10] Structural studies have revealed that RocA fits into a bimolecular cavity formed cooperatively by eIF4A and a sharply bent pair of purine bases in the RNA, exquisitely explaining its sequence selectivity.[6][7][8][9]

Caption: Mechanism of Rocaglamide A (RocA) action.

Experimental Methodologies for Studying RocA Activity

Validating the mechanism of RocA and assessing its activity requires a combination of biochemical and cell-based assays. The two cornerstone techniques are in vitro translation assays and polysome profiling.

In Vitro Translation (IVT) Assay

This assay directly measures the synthesis of a protein from a specific mRNA reporter in a cell-free system, such as rabbit reticulocyte lysate (RRL). It allows for precise control over the components, making it ideal for mechanistic studies.

Step-by-Step Protocol:

-

mRNA Reporter Preparation: Synthesize capped and polyadenylated reporter mRNAs in vitro. Typically, a luciferase or other easily quantifiable protein is used. Create two versions: one with a polypurine-rich 5' UTR (RocA-sensitive) and a control with a non-polypurine 5' UTR.

-

Reaction Setup: In a microcentrifuge tube, combine RRL, amino acid mixture, an energy-generating system (ATP/GTP), and the reporter mRNA (e.g., 50 nM final concentration).[10]

-

RocA Treatment: Add RocA to the reactions at a range of concentrations (e.g., 0-100 nM).[6] A DMSO control is essential.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation.[10]

-

Quantification: Stop the reaction and quantify the amount of synthesized reporter protein using a corresponding assay (e.g., luciferase assay).

-

Data Analysis: Plot the protein output as a function of RocA concentration. A dose-dependent decrease in protein synthesis from the polypurine-containing reporter, but not the control, confirms RocA's sequence-selective activity.[7]

Polysome Profiling

This technique provides a snapshot of the translational status of the entire transcriptome within a cell. It separates mRNAs based on the number of associated ribosomes. Actively translated mRNAs are bound by multiple ribosomes (polysomes), while poorly translated or repressed mRNAs are found with few or no ribosomes (monosomes, free mRNPs).

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat with RocA or vehicle (DMSO) for a specified time (e.g., 30 minutes).[10]

-

Translation Arrest: Before harvesting, add cycloheximide (100 µg/mL) to the culture medium for 10-15 minutes to arrest translating ribosomes on the mRNA.[12][13]

-

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer on ice.[12][14]

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[10][12] This gradient allows for separation by density.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 36,000 rpm) for 2-3 hours at 4°C.[10][12]

-

Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring UV absorbance at 254 nm. The resulting trace will show peaks corresponding to free RNPs, 40S and 60S ribosomal subunits, 80S monosomes, and progressively larger polysomes.

-

Analysis: In RocA-treated cells, a characteristic shift from the polysome fractions to the monosome fraction indicates global translation inhibition. RNA can then be extracted from these fractions and analyzed by RT-qPCR or RNA-sequencing to determine the translational status of specific mRNAs.[14]

Caption: Experimental workflow for polysome profiling.

Basis of Selectivity and Impact on Oncogenic Transcripts

The therapeutic potential of RocA stems from its selectivity. It does not act as a blunt instrument causing global translation shutdown, which would be highly toxic. Instead, its activity is focused on a subset of mRNAs enriched with polypurine motifs in their 5' UTRs.[10][15]

Genome-wide studies using ribosome profiling have confirmed that RocA preferentially represses the translation of mRNAs involved in key cancer-related pathways.[10] Many of these transcripts encode proteins such as cyclins, transcription factors, and anti-apoptotic factors, which are often overexpressed in cancer and drive malignant progression.

| Gene Target Class | 5' UTR Feature | Role in Cancer | Sensitivity to RocA |

| c-MYC | Structured, G-rich | Transcription factor, proliferation | High |

| BCL-2 | Polypurine tracts | Anti-apoptotic | High |

| Cyclin D1 | Structured 5' UTR | Cell cycle progression | High |

| MCL-1 | Polypurine tracts | Anti-apoptotic | High |

| β-actin | Low complexity 5' UTR | Cytoskeletal protein | Low |

| GAPDH | Short, unstructured 5' UTR | Glycolysis | Low |

This table provides a representative summary. The specific list of sensitive transcripts can be cell-type dependent.

The selectivity is a direct consequence of the clamping mechanism. While eIF4A is a general helicase, RocA imposes a new, drug-dependent sequence preference upon it, effectively retargeting its function.[7][10]

Therapeutic Potential and Future Directions

The unique mechanism and selectivity of RocA and its derivatives (rocaglates) make them promising candidates for cancer therapy.[5][16][17] By inhibiting the synthesis of oncoproteins that are "addictive" to cancer cells, rocaglates can induce cell cycle arrest and apoptosis.[1][2][5]

Current Standing and Challenges:

-

Potent Antitumor Activity: Rocaglates have demonstrated potent activity against a wide range of cancer cell lines and in preclinical animal models, including pancreatic cancer, sarcomas, and leukemia.[1][4][5][16]

-

Favorable Therapeutic Index: Studies have shown that rocaglates can selectively kill cancer cells while having a much lower cytotoxic effect on normal, healthy cells.[16]

-

Drug Development: While natural products like RocA and silvestrol have shown promise, their development can be hampered by issues related to supply and pharmacokinetics.[18] Therefore, significant effort is being directed towards the synthesis of novel rocaglate derivatives with improved drug-like properties, such as enhanced stability and oral bioavailability.[2][18][19]

-

Broad-Spectrum Antiviral Potential: The reliance of many RNA viruses on the host translation machinery for their replication has also positioned eIF4A inhibitors like rocaglates as potential broad-spectrum antiviral agents.[20]

Future research will likely focus on optimizing the chemical scaffold of rocaglates to enhance their potency and selectivity, understanding potential resistance mechanisms, and identifying predictive biomarkers to select patient populations most likely to respond to this class of drugs.[18][21]

References

-

Title: The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA.[6][8][9] Source: ResearchGate URL: [Link]

-

Title: The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA.[7] Source: PubMed Central URL: [Link]

-

Title: Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor.[10][11] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex.[18] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A double on the Rocs with a twist: Rocaglamide A targets multiple DEAD-box helicases to inhibit translation initiation.[15] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Evidence for a Functionally Relevant Rocaglamide Binding Site on the eIF4A–RNA Complex.[21] Source: ACS Publications URL: [Link]

-

Title: Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells.[16] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents.[17] Source: Frontiers URL: [Link]

-

Title: Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species.[5] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas.[1] Source: AACR Journals URL: [Link]

-